4-Chloro-3,5-difluorobenzoyl chloride
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Overview
Description
4-Chloro-3,5-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2F2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-difluorobenzoyl chloride can be synthesized through the chlorination and fluorination of benzoyl chloride. The process typically involves the following steps:
Chlorination: Benzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the para position.
Fluorination: The chlorinated benzoyl chloride is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the meta positions.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chloro-3,5-difluorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-Chloro-3,5-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution reactions .
4-Chloro-3,5-difluorobenzoic acid: from hydrolysis.
4-Chloro-3,5-difluorobenzyl alcohol: from reduction.
Scientific Research Applications
4-Chloro-3,5-difluorobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.
Agrochemicals: It is used in the production of herbicides and pesticides.
Material Science: It is employed in the synthesis of specialty polymers and advanced materials.
Chemical Research: It is used as a reagent in the development of new synthetic methodologies and chemical reactions
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-difluorobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in pharmaceutical synthesis, it may target specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
3,5-Difluorobenzoyl chloride: Similar structure but lacks the chlorine atom at the para position.
4-Chloro-3,5-difluorobenzoic acid: The hydrolyzed form of 4-Chloro-3,5-difluorobenzoyl chloride.
4-Chloro-3,5-difluorobenzyl alcohol: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-chloro-3,5-difluorobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXLIGWIJJWAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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